![molecular formula C16H19N3O4 B2867666 3-(1-(2-Ethoxybenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2309538-18-7](/img/structure/B2867666.png)
3-(1-(2-Ethoxybenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(2-Ethoxybenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione”, also known as EBI or ethoxybenzoyl-pyrrolidinone-imidazoline, is a white powder. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound has a molecular formula of C16H19N3O4 and a molecular weight of 317.345. It contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The compound is a white powder. Other specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Hypoglycemic Activity and Drug Development
Molecular Design and Synthesis for Hypoglycemia : A study focused on the design and synthesis of a series of imidazopyridine thiazolidine-2,4-diones, conformationally restricted analogues of the hypoglycemic compound rosiglitazone. These compounds showed significant hypoglycemic activity in genetically diabetic mice, highlighting their potential in diabetes treatment (Oguchi et al., 2000).
Synthesis and Biological Activity for Hypoglycemia and Hypolipidemia : Another research synthesized substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and hypoglycemic and hypolipidemic activities in diabetic mice. This study suggests the potential of these compounds in managing diabetes and lipid disorders (Kim et al., 2004).
Chemical Synthesis and Structural Analysis
Synthesis and Spectral Analysis : Research on racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione revealed insights into its synthesis, spectral characteristics, and thermal stability, providing a basis for its potential applications in various fields of chemistry (Prasad et al., 2018).
Cyclocondensation Reactions : Studies on the cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines and other reagents led to the formation of various compounds including imidazolidine-2,4-diones. This research contributes to the understanding of chemical reaction mechanisms and synthesis of novel compounds (Sokolov et al., 2013).
Biological and Pharmaceutical Applications
Antibacterial Activity : A compound structurally similar to the query, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, displayed moderate antibacterial activity against S. aureus and E. coli, suggesting the potential of related compounds in antibacterial applications (Angelov et al., 2023).
DNA Binding Studies : Imidazolidine derivatives, including those structurally related to the query compound, have been studied for their DNA binding affinity. These studies are crucial for understanding the potential therapeutic applications of these compounds, especially in the context of anticancer drugs (Shah et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-23-13-6-4-3-5-12(13)15(21)18-8-7-11(10-18)19-14(20)9-17-16(19)22/h3-6,11H,2,7-10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGBISOMLGABDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.